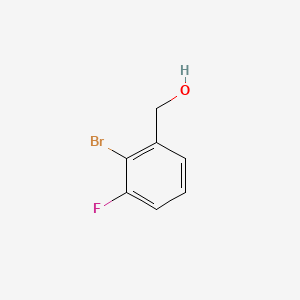

(2-Bromo-3-fluorophenyl)methanol

CAS No.: 1184915-45-4

Cat. No.: VC2912409

Molecular Formula: C7H6BrFO

Molecular Weight: 205.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184915-45-4 |

|---|---|

| Molecular Formula | C7H6BrFO |

| Molecular Weight | 205.02 g/mol |

| IUPAC Name | (2-bromo-3-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 |

| Standard InChI Key | WGBLBANWTOEASN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)Br)CO |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CO |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure combines electronegative halogens (bromine and fluorine) with a polar hydroxymethyl group, creating a molecule with distinct electronic and steric properties. Key physicochemical parameters include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Boiling Point | Estimated 240–260°C (extrapolated) |

| Melting Point | Not experimentally reported |

| Solubility | Moderate in polar solvents (e.g., methanol, THF) |

| LogP (Partition Coefficient) | ~2.5 (predicted via computational models) |

The LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .

Synthetic Routes

Catalytic Reduction Approach

An alternative method employs the reduction of 2-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol:

This method offers high yields (~85%) under mild conditions (0–25°C, 2–4 h) .

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: The primary alcohol group oxidizes to a ketone or carboxylic acid using agents like pyridinium chlorochromate (PCC) or KMnO₄:

-

Reduction: The benzylic alcohol can be reduced to a methylene group via catalytic hydrogenation (H₂/Pd-C) .

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures (80–120°C) .

Applications in Scientific Research

Pharmaceutical Intermediates

(2-Bromo-3-fluorophenyl)methanol serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example:

-

Anticancer Agents: Halogenated phenylmethanols are key intermediates in drugs targeting tyrosine kinases.

-

Antibacterial Compounds: Fluorine-enhanced analogs show improved binding to bacterial efflux pumps .

Material Science

The compound’s halogen atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for organic light-emitting diodes (OLEDs) .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico studies predict moderate inhibition of cytochrome P450 1A2 (CYP1A2) due to fluorine’s electronegativity altering substrate binding .

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation | Use nitrile gloves and fume hoods |

| Environmental Toxicity | Avoid aqueous discharge |

| Flammability | Store away from ignition sources |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume